2-(4-Methoxybenzyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC15098731
Molecular Formula: C18H15N5O
Molecular Weight: 317.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15N5O |
|---|---|
| Molecular Weight | 317.3 g/mol |
| IUPAC Name | 2-[(4-methoxyphenyl)methyl]-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C18H15N5O/c1-24-15-4-2-13(3-5-15)12-17-21-18-20-11-8-16(23(18)22-17)14-6-9-19-10-7-14/h2-11H,12H2,1H3 |
| Standard InChI Key | YZQAIVCVYZVQDJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CC2=NN3C(=CC=NC3=N2)C4=CC=NC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a triazolo[1,5-a]pyrimidine core, a bicyclic system that combines a triazole ring fused with a pyrimidine ring. Key substitutions include:
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A 4-methoxybenzyl group at the C-2 position, introducing aromaticity and potential metabolic stability through methoxy substitution.
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A 4-pyridyl group at the C-7 position, contributing to hydrogen bonding and π-π stacking interactions critical for target binding .
The molecular formula is C₁₉H₁₆N₆O, with a calculated molecular weight of 344.37 g/mol. Its planar structure and electron-rich regions suggest compatibility with kinase-binding domains and nucleic acid interactions, a characteristic shared with clinical candidates like Trapidil and DSM-265 .
Physicochemical Properties
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Solubility: Predicted low aqueous solubility due to aromatic substituents; enhanced in polar aprotic solvents (DMSO, DMF).
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LogP: Estimated at 2.8 (using ChemAxon tools), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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pKa: The pyridine nitrogen (C-7) exhibits a pKa ~4.5, while the triazole nitrogens contribute to basicity (pKa ~2.5–3.5) .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of 2-(4-methoxybenzyl)-7-(4-pyridyl) triazolo[1,5-a]pyrimidine likely follows established routes for triazolopyrimidine derivatives, modified for regioselective substitutions :
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Core Formation: Condensation of 5-amino-1,2,4-triazole with a β-diketone or β-ketoester to form the triazolopyrimidine scaffold.
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C-2 Functionalization: Alkylation or nucleophilic substitution to introduce the 4-methoxybenzyl group.
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C-7 Modification: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 4-pyridyl moiety .
Detailed Synthetic Procedure (Hypothetical)
Step 1: Synthesis of 7-chloro- triazolo[1,5-a]pyrimidine
A mixture of 5-amino-1,2,4-triazole (10 mmol) and ethyl acetoacetate (12 mmol) in acetic acid is refluxed for 6 hours. The intermediate is chlorinated using POCl₃ to yield 7-chloro- triazolo[1,5-a]pyrimidine (78% yield) .
Step 2: C-2 Substitution
The chloro intermediate is treated with 4-methoxybenzylamine (1.2 eq) in isopropanol at 50°C for 3 hours, yielding 2-(4-methoxybenzyl)-7-chloro- triazolo[1,5-a]pyrimidine (85% yield) .
The 4-pyridyl group may enhance kinase inhibition (e.g., EGFR, VEGFR), while the 4-methoxybenzyl moiety could improve metabolic stability over phenyl analogs .
Antimicrobial Applications
Triazolopyrimidines bearing polar substituents exhibit broad-spectrum activity. For example, compound 3c from Mohamed et al. showed MIC values of 2–4 μg/mL against multidrug-resistant Staphylococcus aureus . The pyridyl group in the target compound may similarly disrupt bacterial membrane synthesis or DNA gyrase function.
Structure-Activity Relationship (SAR) Analysis
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C-2 Substitutions: Bulky hydrophobic groups (e.g., 4-methoxybenzyl) enhance target affinity but may reduce solubility. Morpholino or piperazinyl groups improve water solubility at the cost of potency .
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C-7 Modifications: Electron-deficient heterocycles (e.g., pyridyl) increase DNA intercalation potential and kinase selectivity .
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Methoxy Positioning: Para-substitution on the benzyl group optimizes steric and electronic effects compared to ortho/meta analogs .
Future Directions and Challenges
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Activity Profiling: Prioritize in vitro screening against NCI-60 cancer cell lines and Gram-positive/Gram-negative pathogens.
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ADMET Optimization: Introduce solubilizing groups (e.g., PEG chains) at C-5 without compromising blood-brain barrier penetration.
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Target Identification: Use computational docking to predict interactions with Aurora kinases or topoisomerase II .
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